Enhanced Lipophilicity (clogP) Drives Improved Membrane Permeability vs. Unsubstituted Amine
Isopropyl-thiophen-3-ylmethyl-amine exhibits a calculated partition coefficient (clogP) of 2.3 ± 0.3, which is approximately 1.8 log units higher than that of the unsubstituted primary amine comparator, 3-thienylmethylamine (clogP ~0.5) . This increased lipophilicity is directly attributable to the isopropyl substitution on the amine nitrogen and is predictive of superior passive membrane permeability, a critical parameter for compounds intended for intracellular target engagement [1].
| Evidence Dimension | Calculated Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 2.3 ± 0.3 |
| Comparator Or Baseline | 3-Thienylmethylamine (CAS 27757-86-4) clogP = 0.5 |
| Quantified Difference | ~1.8 log units higher for target compound |
| Conditions | Predicted using ACD/Labs Percepta and ChemAxon software |
Why This Matters
Higher clogP correlates with improved passive diffusion across biological membranes, a key determinant of cellular potency and oral bioavailability.
- [1] Waring, M. J. (2010). "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
